DIPHENYLPHOSPHINYL AZIDE

Beschreibung

The exact mass of the compound Diphenylphosphinic azide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76046. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

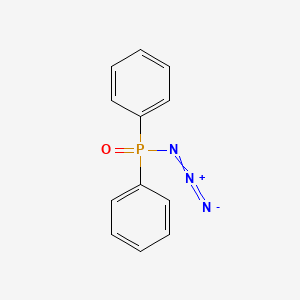

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[azido(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N3OP/c13-14-15-17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRTXPORKIRPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194275 | |

| Record name | Phosphinic azide, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4129-17-3 | |

| Record name | P,P-Diphenylphosphinic azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4129-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphinic azide, diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004129173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphinic azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinic azide, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Diphenylphosphinyl azide (B81097) is a colorless to pale yellow, non-explosive oily liquid. chemicalbook.comcommonorganicchemistry.comgoogle.com It is soluble in many organic solvents but insoluble in water. google.com The compound is relatively stable and can be stored for extended periods without significant decomposition. chemicalbook.com However, it can slowly hydrolyze in the presence of moisture to form diphenyl phosphate (B84403) and the toxic and explosive hydrazoic acid. chemicalbook.com

Table 1: Physicochemical Properties of Diphenylphosphinyl Azide

| Property | Value | Reference |

|---|---|---|

| CAS Number | 26386-88-9 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₀N₃O₃P | chemicalbook.com |

| Molecular Weight | 275.20 g/mol | commonorganicchemistry.comsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | chemicalbook.comcommonorganicchemistry.com |

| Boiling Point | 157 °C at 0.17 mmHg | chemicalbook.comsigmaaldrich.com |

| Density | 1.277 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.551 | chemicalbook.comsigmaaldrich.com |

| Flash Point | 112 °C | wikipedia.org |

Synthetic Methodologies for Diphenylphosphinyl Azide

Staudinger Reaction

Diphenylphosphinyl azide (B81097) is a key reagent in the Staudinger reaction. In this reaction, it reacts with phosphines to form iminophosphoranes. researchgate.netresearchgate.net For instance, the reaction with tertiary phosphines (R₃P) yields N-(diphenylphosphinyl)iminophosphoranes, Ar₂P(O)N=PR₃. researchgate.net These reactions are fundamental for creating P-N and P=N bonds. chinesechemsoc.org The reaction of Diphenylphosphinyl azide with diphenylphosphine has also been studied, leading to the formation of P,P-diphenyl-N-(diphenylphosphinyl)phosphinous amide. acs.org

Curtius-like Rearrangement

This compound undergoes a Curtius-like rearrangement upon photolysis. This reaction involves the extrusion of molecular nitrogen (N₂) and can proceed in a concerted manner with rearrangement or via a singlet nitrene intermediate. nih.gov In the presence of a trapping agent like methanol, the final products are a phosphonamidate and diphenylphosphinyl amide. nih.gov The formation of the rearrangement product is reduced when a known singlet nitrene trap, such as dimethyl sulfide, is present, indicating the involvement of the nitrene pathway. nih.gov

Schmidt Reaction

While the closely related Diphenylphosphoryl azide (DPPA) is well-known for its use in modified Schmidt reactions with carboxylic acids, the specific application of Diphenylphosphinyl azide in this context is less documented. wikipedia.org However, its ability to act as an azide source suggests potential applicability in similar transformations.

Cycloaddition Reactions

This compound participates in [3+2] cycloaddition reactions with alkynes. For example, when refluxed with 1-diethylaminopropyne in benzene, it yields 4-diethylamino-5-methyl-3-diphenylphosphinyl-1,2,3-triazole. epdf.pub This demonstrates its utility in the synthesis of substituted triazole heterocyclic systems. epdf.pub Additionally, its reaction with epa.govfullerene has been reported to produce fullereno[1,2-b]aziridine derivatives and their hydrolyzed products, showcasing its reactivity in forming aziridines. researchgate.net

C-H Amination

While transition-metal-catalyzed C-H amination is a growing field, and phosphoryl azides are used as nitrogen sources, specific, detailed examples focusing on this compound are not as prevalent in the literature as for its phosphoryl or sulfonyl azide counterparts. However, the fundamental reactivity of the azide group makes it a potential candidate for such transformations, which are used to form C-N bonds directly.

Reaction Mechanisms and Reactivity of Diphenylphosphinyl Azide

Reagent in the Curtius Rearrangement

DPPA is frequently used to facilitate a modified Curtius rearrangement, a reaction that converts carboxylic acids into isocyanates, which can then be transformed into amines, urethanes, or ureas. chemicalbook.comnih.gov This one-pot procedure is advantageous as it avoids the need to isolate potentially explosive acyl azides. nih.gov The reaction is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate, which is formed by the attack of the carboxylate anion on the phosphorus atom of DPPA, displacing the azide (B81097) ion. wikipedia.org The azide ion then attacks the carbonyl carbon of the mixed anhydride to form the acyl azide, which subsequently rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This method has been applied in the synthesis of various compounds, including non-steroidal anti-inflammatory agents and intermediates for pharmaceuticals. wikipedia.orgacs.org

Reagent in the Staudinger Reaction

The Staudinger reaction involves the reaction of an azide with a phosphine to produce an iminophosphorane. wikipedia.org DPPA can participate in this type of transformation. The resulting iminophosphorane can be hydrolyzed to yield a primary amine and a phosphine oxide, a process known as the Staudinger reduction. wikipedia.org

A significant application related to this chemistry is the Staudinger ligation, a powerful method for forming amide bonds, particularly in the chemical synthesis of proteins. nih.gov In the traceless Staudinger ligation, a peptide with a C-terminal phosphinothioester reacts with a peptide bearing an N-terminal azide. nih.govraineslab.com The reaction proceeds through an iminophosphorane intermediate, which rearranges to form an amide bond, linking the two peptide fragments without leaving any residual atoms from the ligation chemistry. nih.govraineslab.com

Synthesis of Phosphoramidates

DPPA reacts with amines to form the corresponding phosphoramidates. wikipedia.orgchemicalbook.com This reaction involves the nucleophilic attack of the amine on the phosphorus atom of DPPA, leading to the displacement of the azide group. wikipedia.org This provides a direct route to N-P bond formation and is a key step in the synthesis of various phosphoramidate compounds. wikipedia.orgchemicalbook.com

Synthesis of Peptidomimetics

DPPA is a widely used coupling reagent in peptide synthesis. acs.orgnih.govgoogle.com It facilitates the formation of amide bonds between an N-protected amino acid and an amino acid ester or peptide ester. google.com The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, in a solvent like dimethylformamide (DMF). acs.orgtcichemicals.com DPPA is considered an efficient reagent for this purpose, often proceeding with minimal racemization at the stereogenic center of the amino acids. chemicalbook.comgoogle.com This method has been successfully applied in both liquid-phase and solid-phase peptide synthesis and is also used for macrolactamization, the formation of large cyclic peptides. thieme-connect.comtcichemicals.com Its utility extends to the polymerization of amino acids to create polypeptides and the synthesis of peptidomimetics that mimic natural peptides. nih.govntu.edu.sg

Applications of Diphenylphosphinyl Azide in Organic Synthesis

Reagent in the Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of a carboxylic acid to an isocyanate, proceeding through an acyl azide (B81097) intermediate. nih.gov DPPA provides a convenient and often safer one-pot method for converting carboxylic acids directly into the corresponding urethanes or other derivatives without the need to isolate the potentially explosive acyl azide. nih.govrug.nl This is often referred to as a modified Curtius reaction. nih.gov

The reaction is initiated by the attack of a carboxylate anion on the phosphorus atom of DPPA, leading to the formation of a mixed anhydride (B1165640) intermediate and the expulsion of an azide ion. wikipedia.org The azide ion then attacks the carbonyl carbon of the mixed anhydride, forming the acyl azide. wikipedia.org Subsequent heating causes the acyl azide to lose nitrogen gas and rearrange to form an isocyanate, with the migrating group retaining its stereochemistry. nih.gov This isocyanate can then be trapped by various nucleophiles, such as alcohols or amines, to yield carbamates or ureas, respectively. ucd.ie

Synthesis of Amides and Peptides

DPPA is a highly effective coupling reagent for the formation of amide and peptide bonds. wikipedia.orgacs.org It is particularly valued in peptide synthesis because it generally proceeds with minimal racemization of the amino acid residues. nih.govgoogle.com This method is compatible with a wide range of amino acids, including those with sensitive functional groups. tcichemicals.com

The mechanism for amide bond formation using DPPA is believed to involve the initial formation of a mixed anhydride by the reaction of the carboxylic acid with DPPA. wikipedia.orgtcichemicals.com This activated intermediate is then susceptible to nucleophilic attack by an amine. The amine attacks the carbonyl carbon of the activated carboxylic acid, leading to the formation of the amide bond and the release of the diphenylphosphate anion, which is a good leaving group. wikipedia.org

Synthesis of Heterocyclic Compounds

DPPA plays a significant role in the synthesis of various nitrogen-containing heterocyclic compounds. clockss.orgresearchgate.net For instance, it can be used in intramolecular Curtius rearrangements to form cyclic urethanes and ureas, such as oxazolidinones and imidazolidinones, from carboxylic acids bearing a tethered alcohol or amine functional group. clockss.org Additionally, DPPA and other phosphoryl azides have been employed as nitrene sources in the catalytic aziridination of alkenes to produce aziridines, the smallest nitrogen-containing heterocycles. nih.gov The synthesis of pyrroles and other N-heterocycles has also been achieved using reactions involving organic azides. mdpi.com

Spectroscopic and Computational Investigations of Diphenylphosphinyl Azide

Synthesis of Amines and Amides

DPPA is instrumental in the synthesis of amines through the Curtius rearrangement of carboxylic acids. nih.gov The initially formed isocyanate can be hydrolyzed to yield the primary amine. thieme-connect.com Furthermore, DPPA facilitates the direct formation of amides from carboxylic acids and amines. wikipedia.org This reaction is believed to proceed through the formation of an intermediate acyl azide (B81097), which is then attacked by the amine. wikipedia.org

Synthesis of Peptides

One of the earliest and most significant applications of DPPA is in peptide synthesis. acs.orggoogle.com It serves as an efficient coupling reagent for the formation of peptide bonds between an N-protected amino acid and an amino acid ester. google.com This method is advantageous as it proceeds in a single step with high yields and minimal racemization. google.com DPPA has also been successfully employed in the synthesis of polypeptides through the direct polycondensation of amino acids. researchgate.net

Synthesis of Heterocyclic Compounds

Diphenylphosphinyl azide has proven to be a valuable tool in the synthesis of various heterocyclic compounds. clockss.orgmdpi.com For example, a polymer-supported version of DPPA has been used to prepare oxazolidinone, imidazolidinone, and thiazolidinone derivatives from carboxylic acids containing alcohol, thiol, or amine functional groups. clockss.org The reaction proceeds via a Curtius rearrangement followed by intramolecular cyclization. clockss.org Additionally, DPPA has been utilized in the synthesis of pyrroles and other nitrogen-containing heterocycles. mdpi.combeilstein-journals.org

Safety Considerations and Handling Protocols in Academic Research

Inherent Hazards of Azide (B81097) Chemistry

Organic azides are energetic compounds that can be sensitive to heat, shock, and light, potentially leading to explosive decomposition. ucsb.edustanford.edu The presence of the azido group (N₃) makes these molecules nitrogen-rich, and their decomposition can release a significant amount of energy in the form of nitrogen gas. ucsb.edumdpi.com

Toxicity Concerns (Azide Ion)

The azide ion is known for its high acute toxicity, which is comparable to that of cyanide. ucsb.eduk-state.eduwayne.edu It can inhibit cellular respiration by targeting enzymes like cytochrome C oxidase. nih.govpoison.org Exposure can occur through ingestion, inhalation, or skin absorption, with symptoms appearing rapidly. k-state.edunih.gov Low-level exposure may cause dizziness, headache, and nausea, while higher doses can lead to more severe consequences, including respiratory failure. wayne.edunih.gov The reaction of azide ions with acids produces hydrazoic acid, a highly toxic and volatile gas that poses a significant inhalation hazard. ucsb.eduwayne.eduacs.org

Potential Explosive Nature and Decomposition

Organic azides are potentially explosive and can decompose violently when subjected to external energy sources such as heat, light, or pressure. ucsb.edu The stability of an organic azide is often related to its molecular structure. google.com Diphenylphosphoryl azide is generally considered stable under normal temperatures and pressures. coleparmer.com However, it can decompose when heated excessively, especially in a confined space, producing toxic fumes and gases, including oxides of nitrogen and phosphorus. coleparmer.com

Incompatibility with Other Reagents and Solvents

Diphenylphosphoryl azide is incompatible with strong oxidizing agents and strong acids. coleparmer.comchemicalbook.comlookchem.com Contact with heavy metals or their salts should be strictly avoided, as this can lead to the formation of highly shock-sensitive heavy metal azides. ucsb.eduucsb.edu It is also crucial to avoid using chlorinated solvents like dichloromethane or chloroform, as they can react to form explosive azidomethane compounds. ucsb.eduucsb.edu

Laboratory Safety Guidelines for Diphenylphosphinyl Azide

Given the hazards, handling this compound in a laboratory setting requires strict adherence to established safety guidelines to minimize risks. stanford.eduuvic.caunm.edu

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment is mandatory when working with this compound. This includes:

Eye Protection: Chemical splash goggles are essential. coleparmer.comgelest.comuga.edu

Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, should be worn. coleparmer.comgelest.comuga.edu It is advisable to consult glove manufacturer compatibility charts. uga.edu

Body Protection: A lab coat and, in some cases, a chemical-resistant apron are necessary to prevent skin contact. ucsb.edugelest.com

Respiratory Protection: In situations where there is a risk of inhalation, a suitable respirator should be used in accordance with established respiratory protection programs. coleparmer.comuga.edu

Ventilation and Fume Hood Practices

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. coleparmer.comucsb.eduuvic.cagelest.com The fume hood sash should be kept as low as possible during experiments. stanford.eduucsb.edu This helps to contain any potentially harmful vapors or aerosols that may be generated. kennesaw.edu It is also good practice to work behind a blast shield, especially when heating the compound or running reactions on a larger scale. stanford.eduucsb.edu

Safe Storage and Handling Procedures

Proper storage and handling of DPPA are paramount to ensure laboratory safety. This involves specific storage conditions, the use of appropriate personal protective equipment (PPE), and adherence to strict handling protocols.

Storage: this compound should be stored in a cool, dry, well-ventilated area away from incompatible substances such as acids and strong oxidizing agents. chemicalbook.com The recommended long-term storage temperature is between 2-8°C. chemicalbook.comaksci.com Containers should be tightly closed to prevent exposure to moisture and air. aksci.comuvic.ca It is crucial to store DPPA away from heat, light, and sources of ignition. aksci.comuvic.ca Storage should not be on open shelves or metal shelving. uvic.ca Containers must be clearly labeled with the date received and opened. uvic.ca

Handling: All manipulations involving DPPA should be conducted in a chemical fume hood with the sash positioned as low as possible. wayne.edu To minimize the risk of explosion from friction, ground glass joints should be avoided when working with organic azides; rubber septa or specialized glassware are recommended alternatives. uvic.ca Metal spatulas should not be used for handling azides; plastic or ceramic spatulas are safer options. unm.eduucd.ie Activities that can cause friction, such as grinding or strong agitation, should be avoided. wayne.edu

When handling DPPA, appropriate personal protective equipment (PPE) is mandatory. This includes a lab coat, chemical-resistant gloves (such as neoprene or nitrile rubber), and safety glasses or goggles. unm.edugelest.comuga.edu In some situations, a face shield may also be necessary. wayne.edu It is important to wash hands thoroughly after handling the compound. aksci.comgelest.com

| Handling Procedure | Personal Protective Equipment (PPE) | Engineering Control |

| Weighing and Transferring | Lab coat, nitrile or neoprene gloves, safety goggles | Chemical fume hood |

| Conducting Reactions | Lab coat, nitrile or neoprene gloves, safety goggles, face shield (if necessary) | Chemical fume hood, blast shield (if necessary) |

| Purification | Lab coat, nitrile or neoprene gloves, safety goggles | Chemical fume hood |

Emergency Procedures and Spill Management

In the event of an emergency involving this compound, established procedures must be followed to ensure the safety of all laboratory personnel. This includes protocols for accidental exposure and spill management.

Accidental Exposure:

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention. aksci.comunm.edu Contaminated clothing should be removed immediately. aksci.comunm.edu

Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. aksci.comunm.edu Immediate medical attention is necessary. aksci.comunm.edu

Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. aksci.comthermofisher.com

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. aksci.comthermofisher.com

Spill Management: For small spills, the area should be secured, and others warned. uvic.ca The spill should be absorbed with an inert material like sand or vermiculite. croneri.co.uk The collected material should then be placed in a suitable container for disposal. gelest.com The spill area should be decontaminated with a pH > 9 buffer solution followed by 70% ethanol. uvic.ca

For large spills, the area must be evacuated immediately, and emergency services contacted. uvic.cawisc.edu

| Spill Size | Initial Action | Containment and Cleanup | Decontamination |

| Small Spill | Secure the area, warn others. | Absorb with inert material (sand, vermiculite). croneri.co.uk | Decontaminate with pH > 9 buffer solution, followed by 70% ethanol. uvic.ca |

| Large Spill | Evacuate the area immediately, contact emergency services. uvic.cawisc.edu | Performed by trained emergency responders. | Performed by trained emergency responders. |

Waste Disposal Protocols for Azide-Containing Compounds

The disposal of waste containing this compound and other azide compounds requires special procedures to prevent the formation of explosive metal azides and to neutralize the toxic nature of the azide group.

All azide-containing waste must be collected in separate, clearly labeled waste containers. wayne.edupitt.edu These containers should be made of plastic to avoid any contact with metals. wayne.edu It is critical to ensure that azide waste does not come into contact with acids, as this can generate highly toxic and explosive hydrazoic acid. wayne.edupitt.edu

Before disposal, organic azides should ideally be converted to a more stable derivative, such as an amine. pitt.edu A common method for deactivating azide waste is through treatment with nitrous acid, which converts the azide to nitrogen gas. unm.edu This procedure must be carried out in a fume hood due to the evolution of nitric oxide. unm.edu An aqueous solution of the azide waste (not exceeding 5%) is treated with an excess of sodium nitrite, followed by the slow addition of an acid like sulfuric acid. unm.edu The completion of the reaction can be tested with starch-iodide paper. unm.edu After neutralization, the deactivated waste should be collected in a hazardous waste container for disposal through the institution's chemical waste program. unm.edupitt.edu

Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of highly explosive lead or copper azide in the plumbing. unm.eduwayne.edu

| Waste Type | Container | Segregation | Treatment before Disposal |

| Solid Azide Waste | Labeled plastic container wayne.edu | Separate from other chemical waste. pitt.edu | To be handled by institutional waste management. |

| Liquid Azide Waste | Labeled plastic container wayne.edu | Separate from other chemical waste, especially acids. pitt.edu | Deactivation via chemical treatment (e.g., with nitrous acid). unm.edu |

| Contaminated Labware | Labeled plastic container wayne.edu | Separate from other waste. | Rinse with a deactivating solution before disposal. |

Q & A

Q. What are the standard synthetic protocols for preparing diphenylphosphinyl azide (DPPA) in laboratory settings?

DPPA is typically synthesized via phosphorylation reactions. A common method involves reacting diphenylphosphinic chloride with sodium azide under anhydrous conditions. Key steps include:

- Maintaining an inert atmosphere (argon/nitrogen) to prevent hydrolysis .

- Using tetrahydrofuran (THF) as a solvent and controlling reaction temperature (0–25°C) to optimize yield .

- Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) to isolate DPPA .

- Confirming purity via P NMR spectroscopy (characteristic singlet near δ 20–25 ppm) and FT-IR (azide stretch ~2100–2200 cm) .

Q. What safety precautions are essential when handling DPPA in experimental workflows?

DPPA is acutely toxic and moisture-sensitive. Critical safety measures include:

- Conducting reactions in a fume hood with explosion-proof equipment due to potential azide decomposition .

- Using personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles .

- Storing DPPA in a sealed container under inert gas, away from heat/ignition sources .

- Neutralizing waste with aqueous sodium nitrite to decompose residual azides .

Q. How does DPPA function as a reagent in Staudinger-type reactions?

DPPA facilitates azide-to-amine conversion via the Staudinger reaction. Mechanistically:

- The phosphorus center in DPPA reacts with azides to form an iminophosphorane intermediate.

- Hydrolysis of this intermediate yields primary amines and diphenylphosphinic acid .

- This reaction is critical in peptide synthesis and bioconjugation, with optimized stoichiometry (1:1.2 DPPA:azide) ensuring minimal side products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when using DPPA as a coupling agent in peptide synthesis?

Yield variability often stems from:

- Moisture contamination : Trace water hydrolyzes DPPA, reducing reactivity. Use molecular sieves or anhydrous solvents .

- Steric hindrance : Bulky substrates may require elevated temperatures (40–60°C) or longer reaction times .

- Byproduct inhibition : Phosphinic acid byproducts can quench reactivity. Adding scavengers (e.g., polymer-bound triphenylphosphine) improves yields . Systematic optimization using design-of-experiments (DoE) frameworks is recommended .

Q. What advanced spectroscopic techniques are recommended for confirming the structural integrity of DPPA derivatives in coordination complexes?

Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., P=O at ~1.49 Å) and hydrogen-bonding networks critical for stability .

- Multinuclear NMR : P NMR tracks phosphorus coordination shifts, while H/C NMR identifies ligand binding .

- ESI-MS : Confirms molecular ion peaks and fragmentation patterns of metal-DPPA complexes .

- XPS : Validates oxidation states of coordinated metals (e.g., Pt vs. Au) .

Q. What methodological approaches are utilized to assess the biological activity of DPPA-derived coordination complexes in cancer cell lines?

Protocols involve:

- In vitro cytotoxicity assays : MTT or resazurin-based viability tests on cell lines (e.g., MDA-MB-231, MCF-7) with IC calculations .

- Comparative studies : Testing DPPA complexes against cisplatin or other standards to evaluate potency .

- Mechanistic studies : Flow cytometry for apoptosis/necrosis profiling and ROS detection via fluorescent probes .

- Control experiments : Including free DPPA and metal salts to distinguish ligand-specific effects .

Q. How do molecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic stability of DPPA-based compounds?

Crystal packing in DPPA derivatives is dominated by:

- Intermolecular hydrogen bonds : O–H···O interactions (d = 2.74 Å, ∠ = 155°) stabilize layered structures .

- Absence of π-π stacking : Due to steric bulk from phenyl groups, van der Waals interactions instead govern packing .

- Thermal stability : Strong hydrogen-bond networks correlate with high melting points (e.g., 450–452 K) . Computational modeling (DFT) can predict these interactions for novel derivatives .

Methodological Frameworks for Experimental Design

- PICO Framework : Define Population (e.g., DPPA-metal complexes), Intervention (e.g., reaction conditions), Comparison (e.g., alternative ligands), and Outcome (e.g., yield/toxicity) to structure studies .

- FINER Criteria : Ensure research questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored metal coordination), and Relevant (e.g., anticancer applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.